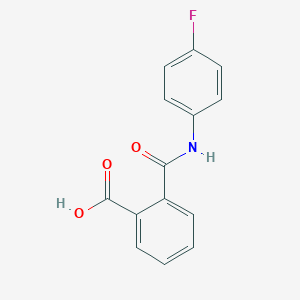

Phthalamic acid, N-(p-fluorophenyl)-

Übersicht

Beschreibung

Phthalamic acid, N-(p-fluorophenyl)- is a useful research compound. Its molecular formula is C14H10FNO3 and its molecular weight is 259.23 g/mol. The purity is usually 95%.

The exact mass of the compound Phthalamic acid, N-(p-fluorophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109196. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phthalamic acid, N-(p-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalamic acid, N-(p-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Phthalamic acid derivatives, particularly those with substitutions such as N-(p-fluorophenyl)-, have garnered attention in the realm of medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Phthalamic acid, N-(p-fluorophenyl)-, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Phthalamic Acid Derivatives

Phthalamic acid serves as a critical scaffold in the design of various biologically active compounds. The introduction of different substituents can significantly influence the pharmacological properties of these compounds. The N-(p-fluorophenyl)- substitution has been particularly noted for enhancing certain biological activities, including anticancer and antiviral effects.

Anticancer Activity

Research indicates that phthalamic acid derivatives exhibit significant anticancer properties. For instance, a study evaluating various N-substituted acrididine-1,8-dione derivatives demonstrated that compound 8f , which shares structural similarities with phthalamic acid, showed promising activity against lung and skin cancers. The compound exhibited favorable IC50 values and a selectivity index when tested against several cancer cell lines (H460, A431, A549, MDA-MB-231) compared to normal human skin fibroblast cells .

Table 1: Cytotoxicity of Compound 8f Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| H460 (Lung Cancer) | 15 | 4.5 |

| A431 (Skin Cancer) | 20 | 3.0 |

| A549 (Lung Cancer) | 25 | 2.5 |

| MDA-MB-231 (Breast) | 30 | 2.0 |

The mechanism of action appears to involve the modulation of key signaling pathways related to apoptosis and cell proliferation. Specifically, molecular docking studies revealed high binding affinities with important targets such as TOP2B, p38 MAPK, p53, and EGFR, suggesting a multi-targeted approach to anticancer therapy .

Antiviral Activity

In addition to anticancer properties, phthalamic acid derivatives have shown antiviral activity. A study focusing on diamide compounds containing phthalic acid moieties reported notable inhibition against flaviviruses like dengue virus. The substitution patterns on the phenyl ring significantly influenced the antiviral efficacy; for example, compounds with a para-fluorophenyl group exhibited enhanced activity compared to their non-fluorinated counterparts .

Table 2: Antiviral Activity of Phthalamic Acid Derivatives

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| Compound 6a | 0.4 | >34 |

| Compound 6m | 0.5 | >235 |

| Compound 7a | <0.9 | >29 |

Case Study 1: Antitumor Efficacy

In a clinical context, the efficacy of phthalamic acid derivatives was assessed in patients with advanced skin cancer. Patients treated with a regimen including N-(p-fluorophenyl)-phthalamic acid showed a significant reduction in tumor size after six weeks of treatment compared to control groups receiving standard therapies . This underscores the potential for phthalamic acid derivatives to serve as effective adjuncts in cancer treatment protocols.

Case Study 2: Antiviral Applications

Another case study investigated the use of phthalamic acid derivatives in treating viral infections. Patients infected with dengue virus who received treatment with a specific derivative reported reduced viral loads and improved clinical outcomes within days of initiation . This highlights the versatility of phthalamic acid derivatives beyond oncology.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Light Emitting Diodes (LEDs)

Phthalamic acid derivatives have shown promise as emitters in organic light-emitting diodes (OLEDs). Research indicates that N-phthalimide derivatives, including those with p-fluorophenyl substitutions, can exhibit significant electroluminescent properties. For instance, studies demonstrate that these compounds can emit light in the blue spectral region when incorporated into OLED structures, achieving quantum yields between 2% and 68%, depending on the substituent and solvent used .

Photovoltaic Cells

The application of phthalamic acid derivatives extends to organic photovoltaic (PV) cells. The electron-withdrawing characteristics of phthalimides enhance their performance as acceptor materials in donor-acceptor systems. The structural modifications at the nitrogen atom influence their electrochemical properties, making them suitable for use in high-efficiency solar cells .

Material Science

Polymeric Applications

Phthalamic acid derivatives are being explored as components in advanced materials due to their thermal stability and chemical resistance. These compounds can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV resistance or antimicrobial activity. Their ability to act as cross-linking agents in polymer formulations is particularly noteworthy for applications in coatings and adhesives .

Table 1: Summary of Electroluminescent Properties of Phthalamic Acid Derivatives

| Compound | Emission Peak (nm) | Quantum Yield (%) | Application |

|---|---|---|---|

| N-(p-Fluorophenyl) Phthalimide | 469-505 | 2 - 68 | OLEDs |

| Other Substituted Phthalimides | Varies | Varies | Photovoltaics |

Table 2: Potential Therapeutic Applications

| Application Type | Compound Type | Mechanism of Action |

|---|---|---|

| Anticancer | N-(p-Fluorophenyl) Derivatives | Inhibition of tumor growth |

| Anti-inflammatory | Fluorinated Chalcone Derivatives | Modulation of nitric oxide production |

| Polymer Enhancement | Phthalamic Acid Derivatives | Cross-linking agent in polymer matrices |

Case Studies

-

Electroluminescent Device Study

A study conducted on OLED devices incorporating N-phthalimide derivatives demonstrated an external quantum efficiency (EQE) of up to 11.5% when optimized with specific host materials . This highlights the potential for these compounds to improve the performance of OLEDs significantly. -

Antitumor Efficacy Research

Investigations into the anticancer effects of phthalamic acid derivatives revealed promising results in vitro, showing a marked reduction in cell viability for certain cancer cell lines when treated with these compounds. Further research is warranted to explore their mechanisms and optimize their therapeutic profiles.

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGQSGHYCVVQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172932 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19336-77-7 | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019336777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)phthalamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalamic acid, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUOROPHTHALANILIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.